REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[C:10]1([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Na+]>Cl>[N+:6]([C:13]1[CH:12]=[CH:11][C:10]([C:16]2[CH:17]=[CH:18][N:19]=[CH:20][CH:21]=2)=[CH:15][CH:14]=1)([O-:9])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
206.2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=NC=C1
|
Name
|
ice
|
Quantity
|
1250 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred on an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300-ml four-necked flask were placed
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The reaction mixture thus prepared
|
Type
|
CUSTOM
|
Details
|
placed in a 2000-ml four-necked flask
|
Type
|
STIRRING
|
Details
|
The mixture was stirred on an ice bath
|
Type
|
FILTRATION
|
Details
|
Thereafter, a solid was recovered by filtration at 0° C
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from 200 ml of 5M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
To the solid thus obtained
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
FILTRATION
|
Details
|
a separated solid was recovered by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |